ethyl 4-[3-(4-ethoxyphenyl)-4-(3-fluorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate
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Overview
Description
ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted benzaldehydes with hydrazines to form the pyrazole ring, followed by cyclization with ethyl acetoacetate to form the pyrrolo[3,4-c]pyrazole core. The final step involves esterification with benzoic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. Solvent selection and recycling, as well as waste management, are also critical aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules like proteins and DNA.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in pathways related to cell growth and apoptosis. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also contain the pyrazole ring and have been studied for their antioxidant and anticancer activities.
Indole Derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is unique due to its fused pyrrolo[3,4-c]pyrazole core, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C28H24FN3O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 4-[3-(4-ethoxyphenyl)-4-(3-fluorophenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C28H24FN3O4/c1-3-35-22-14-10-17(11-15-22)24-23-25(31-30-24)27(33)32(26(23)19-6-5-7-20(29)16-19)21-12-8-18(9-13-21)28(34)36-4-2/h5-16,26H,3-4H2,1-2H3,(H,30,31) |
InChI Key |
ZISBSLXIVQOQME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)OCC)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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